7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride
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Overview
Description
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is a chemical compound with the molecular formula C10H19NO·HCl. It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, hydrogen in the presence of Raney nickel.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a scaffold in drug discovery, particularly for its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique spiro structure allows it to fit into binding sites that are not accessible to other molecules, thereby exerting its effects through inhibition or activation of these targets .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: Similar in structure but lacks the dimethyl groups.
2-oxa-8-azaspiro[4.5]decane: Another spiro compound with a different arrangement of atoms.
7,7-dimethyl-6-oxa-9-azaspiro[4.5]decane: Similar but with a different positioning of the oxygen and nitrogen atoms.
Uniqueness
7,7-Dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride is unique due to its specific arrangement of atoms and the presence of dimethyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7,7-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2)7-10(4-6-12-9)3-5-11-8-10;/h11H,3-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UONDWDYJNQIAHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCNC2)CCO1)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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